N'1,N'2-Bis(4-methylbenzenesulfonyl)ethanedihydrazide
Overview
Description
N’1,N’2-Bis(4-methylbenzenesulfonyl)ethanedihydrazide is a synthetic organic compound belonging to the class of sulfonamides. It is characterized by the presence of the sulfonyl functional group (–S(=O)2–NH–) attached to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Scientific Research Applications
N’1,N’2-Bis(4-methylbenzenesulfonyl)ethanedihydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’2-Bis(4-methylbenzenesulfonyl)ethanedihydrazide typically involves the reaction of ethanedihydrazide with 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and pH to achieve the desired results.
Chemical Reactions Analysis
Types of Reactions
N’1,N’2-Bis(4-methylbenzenesulfonyl)ethanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces sulfides.
Mechanism of Action
The mechanism of action of N’1,N’2-Bis(4-methylbenzenesulfonyl)ethanedihydrazide involves its interaction with specific molecular targets. The sulfonyl groups play a crucial role in binding to target molecules, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to interact with proteins and enzymes is of particular interest.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-methylphenyl)sulfonyl-ethanedihydrazide: Similar in structure but with different substituents.
N,N’-Bis(4-methoxyphenyl)methylideneethanedihydrazide: Contains methoxy groups instead of methyl groups
Uniqueness
N’1,N’2-Bis(4-methylbenzenesulfonyl)ethanedihydrazide is unique due to its specific sulfonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-N',2-N'-bis-(4-methylphenyl)sulfonylethanedihydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O6S2/c1-11-3-7-13(8-4-11)27(23,24)19-17-15(21)16(22)18-20-28(25,26)14-9-5-12(2)6-10-14/h3-10,19-20H,1-2H3,(H,17,21)(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLWXUGKAYNPIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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